5-(4-T-Butylsulfamoylphenyl)-3-hydroxypyridine
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Overview
Description
5-(4-T-Butylsulfamoylphenyl)-3-hydroxypyridine is an organic compound characterized by the presence of a pyridine ring substituted with a hydroxyl group at the third position and a phenyl ring at the fifth position The phenyl ring is further substituted with a tert-butylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-T-Butylsulfamoylphenyl)-3-hydroxypyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and amines.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Attachment of the Phenyl Ring: The phenyl ring can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Substitution with the Tert-Butylsulfamoyl Group: The tert-butylsulfamoyl group can be introduced through a sulfonation reaction using tert-butylsulfonyl chloride and a suitable base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of functional groups, ensuring a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
5-(4-T-Butylsulfamoylphenyl)-3-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
5-(4-T-Butylsulfamoylphenyl)-3-hydroxypyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(4-T-Butylsulfamoylphenyl)-3-hydroxypyridine involves its interaction with specific molecular targets and pathways. The hydroxyl group and the tert-butylsulfamoyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-Tert-Butylphenol: Similar in structure but lacks the pyridine ring and hydroxyl group.
3-Hydroxy-4-Tert-Butylphenylsulfone: Contains a sulfone group instead of a sulfamoyl group.
5-Phenyl-3-Hydroxypyridine: Lacks the tert-butylsulfamoyl group.
Uniqueness
5-(4-T-Butylsulfamoylphenyl)-3-hydroxypyridine is unique due to the presence of both the hydroxyl group and the tert-butylsulfamoyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-tert-butyl-4-(5-hydroxypyridin-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-15(2,3)17-21(19,20)14-6-4-11(5-7-14)12-8-13(18)10-16-9-12/h4-10,17-18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAXFNGBSXZJGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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